molecular formula C18H25F3N6 B12228270 N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine

N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12228270
M. Wt: 382.4 g/mol
InChI Key: GIUDVPHADOTXCU-UHFFFAOYSA-N
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Description

N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.

    Piperidine Ring Formation: The piperidine ring is often synthesized through a hydrogenation reaction of a pyridine derivative.

    Coupling Reactions: The triazole and piperidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction on the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring opening.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the piperidine ring can lead to the formation of a lactam.

    Reduction: Reduction of the triazole ring can lead to the formation of an open-chain amine.

    Substitution: Substitution reactions on the pyridine ring can lead to the formation of various substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study the function of various biological pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool in biochemical studies.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and resistance to degradation, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the piperidine ring can interact with proteins and enzymes. The trifluoromethyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine: This compound is unique due to its combination of a triazole ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group.

    N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(methyl)pyridin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-N-methyl-4-(chloro)pyridin-2-amine: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased stability, resistance to metabolic degradation, and enhanced bioavailability. These properties make it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H25F3N6

Molecular Weight

382.4 g/mol

IUPAC Name

N-[[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C18H25F3N6/c1-13-23-24-17(26(13)3)12-27-8-5-14(6-9-27)11-25(2)16-10-15(4-7-22-16)18(19,20)21/h4,7,10,14H,5-6,8-9,11-12H2,1-3H3

InChI Key

GIUDVPHADOTXCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CN2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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